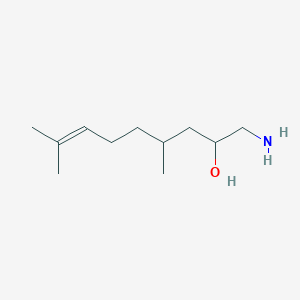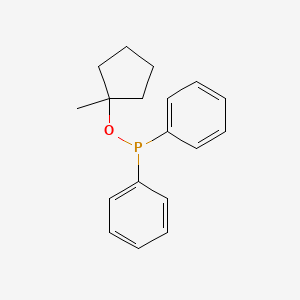
1-Methylcyclopentyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopentyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H21OP. This compound is characterized by a phosphinite group bonded to a 1-methylcyclopentyl ring and two phenyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl diphenylphosphinite can be synthesized through the reaction of chlorodiphenylphosphine with 1-methylcyclopentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_5\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{C}_5\text{H}_9\text{OPPh}_2 + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopentyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphinite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methylcyclopentyl diphenylphosphinate.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phosphinite derivatives.
Scientific Research Applications
1-Methylcyclopentyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-methylcyclopentyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphinite group can also undergo oxidation and substitution reactions, contributing to its reactivity and versatility in different chemical processes.
Comparison with Similar Compounds
Methyldiphenylphosphine: Similar in structure but with a methyl group instead of the 1-methylcyclopentyl ring.
Diphenylphosphine oxide: Contains a phosphine oxide group instead of the phosphinite group.
Uniqueness: 1-Methylcyclopentyl diphenylphosphinite is unique due to the presence of the 1-methylcyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in specific catalytic and synthetic applications.
Properties
CAS No. |
612058-40-9 |
|---|---|
Molecular Formula |
C18H21OP |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(1-methylcyclopentyl)oxy-diphenylphosphane |
InChI |
InChI=1S/C18H21OP/c1-18(14-8-9-15-18)19-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |
InChI Key |
PATDUHWHKCOTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


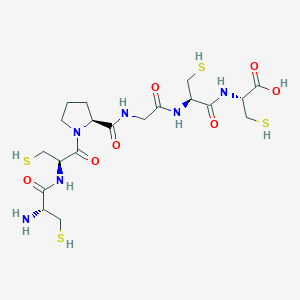
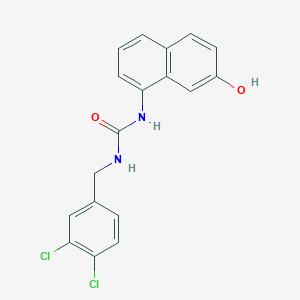

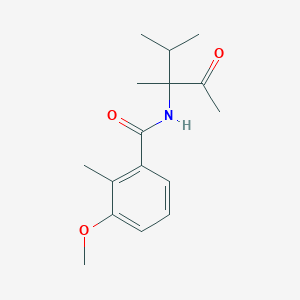
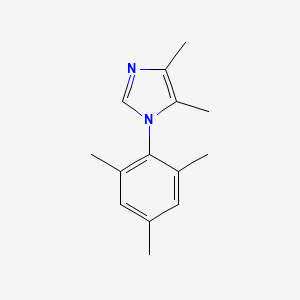

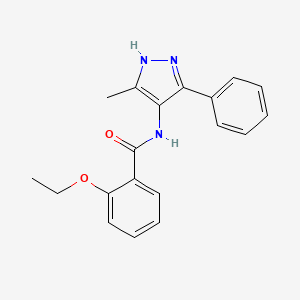
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
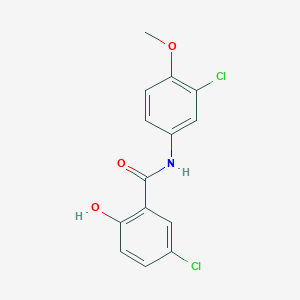
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
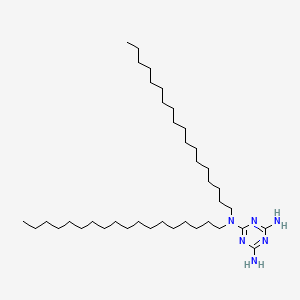
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
